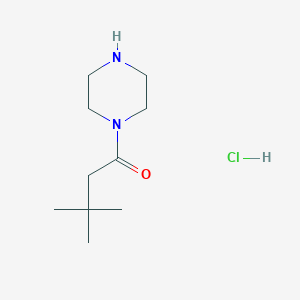
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source . This reaction tolerates many important functional groups .
Molecular Structure Analysis
The molecular structure of “3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide” is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with a 2,6-dimethyl group, an oxy group, and a N-ethylpiperidine-1-carboxamide group.
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse and can involve various substituents linked to the ring carbon and nitrogen atoms . The reactivities of these substituents can influence the overall chemical behavior of the compound .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrimidine derivatives, including those related to the compound , often involves microwave irradiative cyclocondensation, highlighting efficient pathways for creating complex molecules with potential biological activities. These methods have been applied to synthesize compounds evaluated for their insecticidal and antimicrobial potential, indicating the versatility of pyrimidine derivatives in developing new chemical entities with varied biological activities (Deohate & Palaspagar, 2020).
Potential Applications in Biomedical Research
Antimicrobial and Anticancer Activities : Pyrimidine derivatives synthesized using starting materials like citrazinic acid have shown promising antimicrobial and antifungal activities. Such activities suggest the compound's relevance in developing new antimicrobial agents (Hossan et al., 2012). Additionally, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, further indicating the potential of pyrimidine-based compounds in therapeutic applications (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Agents : Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has showcased their analgesic and anti-inflammatory activities. Such studies suggest the compound's framework could be beneficial in creating new anti-inflammatory and analgesic treatments (Abu‐Hashem et al., 2020).
Advanced Materials and Catalysis
Compounds with pyrimidine moieties have been explored as ligands in bimetallic composite catalysts, demonstrating their utility in facilitating Suzuki reactions in aqueous media. This application underscores the compound's potential role in developing new catalytic processes, especially for synthesizing heterobiaryls containing furyl and thienyl rings, which are crucial in material science and organic synthesis (Bumagin et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It can be inferred from the antileishmanial and antimalarial activities of similar compounds that they may affect the life cycle of the leishmania and plasmodium parasites .
Result of Action
The antileishmanial and antimalarial activities of similar compounds suggest that they may inhibit the growth of the leishmania and plasmodium parasites .
properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-6-12(9-18)20-13-8-10(2)16-11(3)17-13/h8,12H,4-7,9H2,1-3H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDAODIORYGROG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

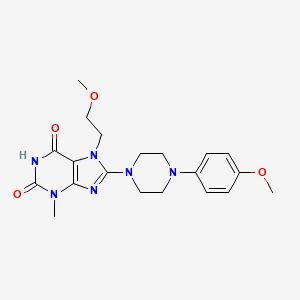
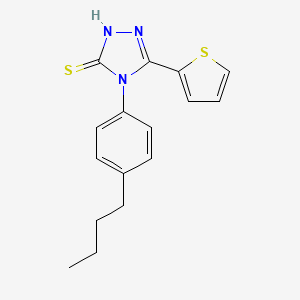
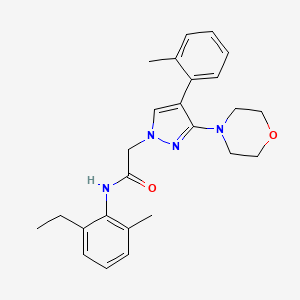

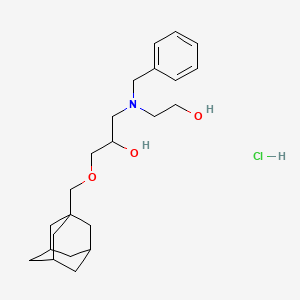
![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline](/img/structure/B2385534.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2385535.png)
![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)
![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2385538.png)
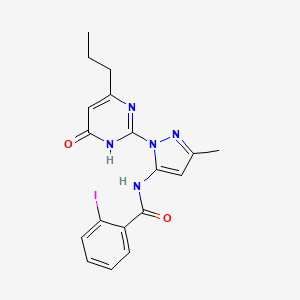

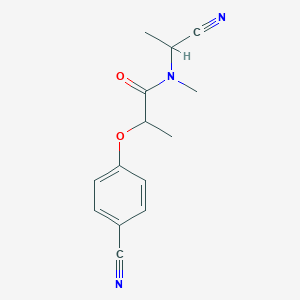
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2385548.png)
